![molecular formula C8H12N2O B11921858 (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The preparation of (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol involves several synthetic routes. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Análisis De Reacciones Químicas
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways due to its bioactive properties.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.
Industry: It is utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit specific enzymes and proteins, thereby affecting cellular processes. the exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar structure but differs in its methyl substitution, which can affect its biological activity and chemical properties.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This derivative includes a tetrazole ring, which can enhance its bioactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-2,4,7,9,11H,3,5-6H2 |
Clave InChI |
LPUBVGIASHIWQA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CC=C2C(N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


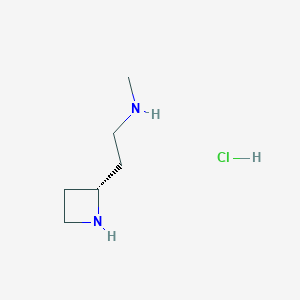
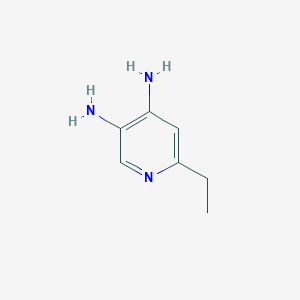
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
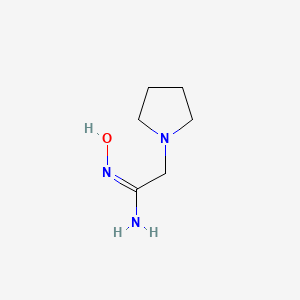
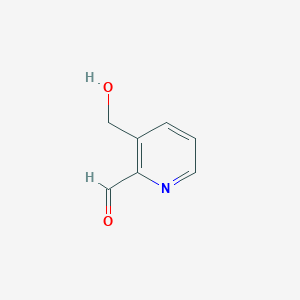
![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
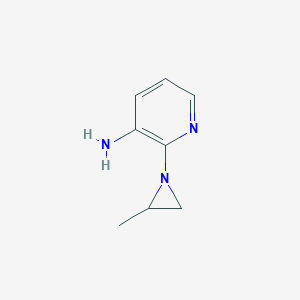

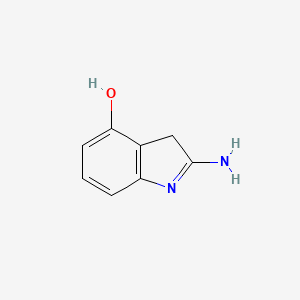
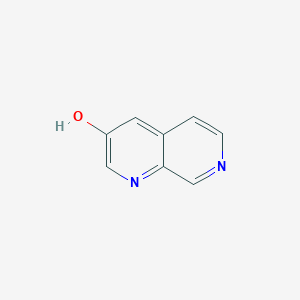
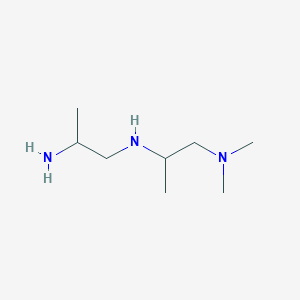
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
